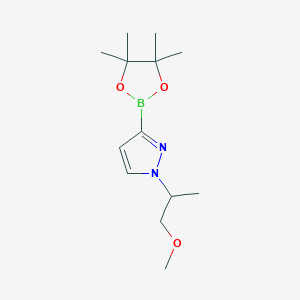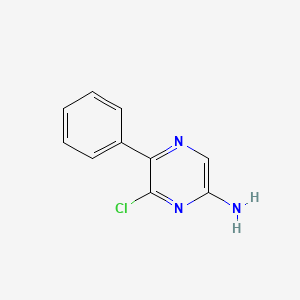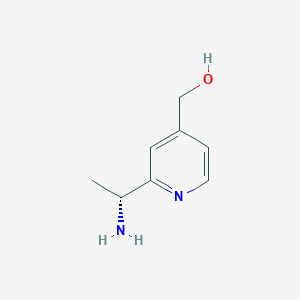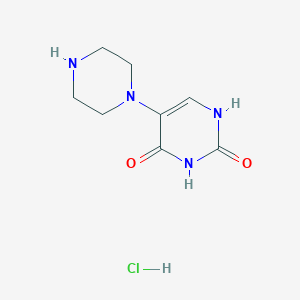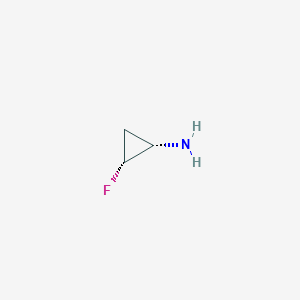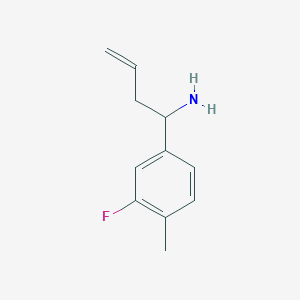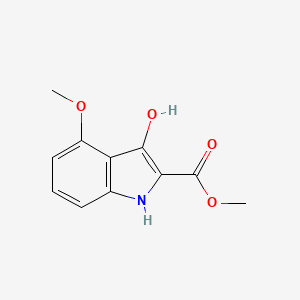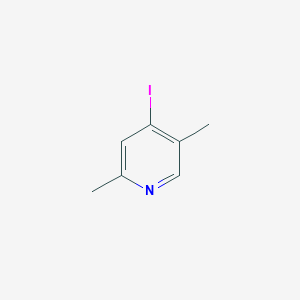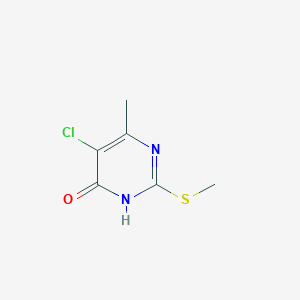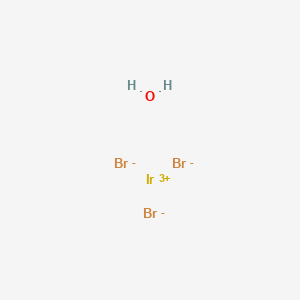
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), to introduce the formyl group at the 3-position of the quinoline ring. The reaction conditions usually involve heating the reactants under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Vilsmeier-Haack reaction remains a common approach due to its efficiency and relatively straightforward procedure. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid.
Reduction: 2-Chloro-4,5,7-trimethylquinoline-3-methanol.
Substitution: 2-Amino-4,5,7-trimethylquinoline-3-carbaldehyde or 2-Thio-4,5,7-trimethylquinoline-3-carbaldehyde.
Aplicaciones Científicas De Investigación
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer or antiviral activities.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde is not fully understood. its biological activity is thought to involve interactions with cellular enzymes and receptors. The chloro and methyl groups on the quinoline ring may enhance its binding affinity to specific molecular targets, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 4-Chloro-2,5,7-trimethylquinoline
- 2-Chloro-4,5,7-trimethylquinoline
Uniqueness
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde is unique due to the presence of both chloro and multiple methyl groups on the quinoline ring.
Propiedades
Fórmula molecular |
C13H12ClNO |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
2-chloro-4,5,7-trimethylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H12ClNO/c1-7-4-8(2)12-9(3)10(6-16)13(14)15-11(12)5-7/h4-6H,1-3H3 |
Clave InChI |
HHHBJMQOZHAXFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C(C(=NC2=C1)Cl)C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


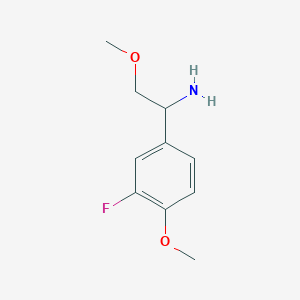
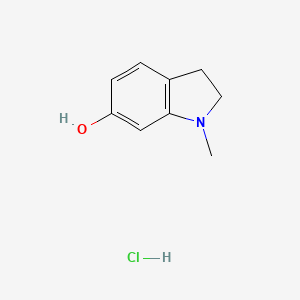
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
